5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide
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Description
5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide is a useful research compound. Its molecular formula is C18H16ClN3O4 and its molecular weight is 373.79. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide is Factor Xa (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in blood clotting as it catalyzes the conversion of prothrombin to thrombin .
Mode of Action
This compound acts as a direct inhibitor of FXa . By binding to FXa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade .
Biochemical Pathways
The action of this compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, it disrupts this cascade, preventing the formation of thrombin and, consequently, the conversion of fibrinogen to fibrin . This results in the prevention of blood clot formation .
Pharmacokinetics
The pharmacokinetic properties of this compound are favorable. It is a highly potent, selective, direct, and orally bioavailable FXa inhibitor . The compound has excellent in vivo antithrombotic efficacy and preferable pharmacokinetic profiles . .
Result of Action
The molecular and cellular effects of the action of this compound are primarily antithrombotic. By inhibiting FXa and disrupting the coagulation cascade, it prevents the formation of blood clots . This can be particularly beneficial in conditions where there is a risk of thrombosis, such as in certain cardiovascular diseases .
Biological Activity
5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a chloro group, a nitro group, and a pyrrolidinone moiety. Its molecular formula is C15H15ClN2O3 with a molecular weight of approximately 370.87 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₅ClN₂O₃ |
Molecular Weight | 370.87 g/mol |
CAS Number | 941918-16-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can bind to DNA and proteins, potentially resulting in cytotoxic effects against cancer cells and microorganisms .
Key Mechanisms:
- Antimicrobial Activity : Nitro compounds are recognized for their antimicrobial properties. They can produce toxic intermediates that damage microbial DNA, making them effective against a range of pathogens .
- Antitumor Activity : The compound may act as an antitumor agent through mechanisms involving hypoxia-activated prodrugs, which selectively target cancer cells in low-oxygen environments .
- Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes related to inflammatory pathways, such as iNOS and COX-2, which are crucial in the development of various diseases including cancer .
Antimicrobial Activity
Research indicates that nitrobenzamide derivatives exhibit significant antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria at micromolar concentrations .
Antitumor Activity
In vitro studies have demonstrated that derivatives with similar structures possess antitumor effects by inducing apoptosis in cancer cell lines. The mechanism involves the disruption of cellular processes through DNA damage caused by reactive intermediates formed after nitro reduction .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various nitrobenzamide derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 20 μM, suggesting potent antimicrobial properties comparable to established antibiotics .
Case Study 2: Antitumor Potential
Another investigation focused on the antitumor potential of nitrobenzamide compounds in hypoxic conditions typical of tumor microenvironments. Results showed that these compounds could selectively induce cell death in hypoxic cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies.
Properties
IUPAC Name |
5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11-4-6-13(10-16(11)21-8-2-3-17(21)23)20-18(24)14-9-12(19)5-7-15(14)22(25)26/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNZUDNGOOTXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.